Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].
Z-N-Methyl-Aminoisobutyric Acid Hydrochloride, commonly referred to as Z-N-Me-Aib-OH, is a derivative of the amino acid aminobutyric acid. It features a Z-protecting group on the amino nitrogen and a methyl group at the alpha carbon. This compound is characterized by its unique structure, which influences its chemical behavior and biological activity.
The molecular formula for Z-N-Me-Aib-OH is with a molecular weight of approximately 143.16 g/mol. The compound appears as a white to off-white crystalline solid, typically soluble in polar solvents such as water and methanol .
The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield various ketones or aldehydes, while reduction can lead to alcohols or amines.
Z-N-Me-Aib-OH exhibits significant biological activity, particularly in the realm of peptide synthesis. It serves as a building block for peptides, influencing their structure and function. Studies suggest that this compound may act as an inhibitor for certain enzymes, making it a valuable candidate for drug development and therapeutic applications .
The synthesis of Z-N-Me-Aib-OH typically involves several steps:
This process can be performed using solid-phase peptide synthesis techniques to enhance yield and purity .
Z-N-Me-Aib-OH has several applications in scientific research:
Research indicates that Z-N-Me-Aib-OH interacts with various biological systems, particularly through its incorporation into peptide chains during synthesis. This incorporation allows for precise control over peptide sequences and their resultant biological activities. Additionally, investigations into its enzyme inhibition properties reveal its potential role in modulating biochemical pathways relevant to disease processes .
Several compounds share structural similarities with Z-N-Me-Aib-OH:
Compound Name | Structural Features |
---|---|
Z-Glycine Hydrochloride | Glycine derivative with similar protective groups |
Z-Hydroxyproline | Hydroxyproline derivative with a hydroxyl group |
Z-Aminoisobutyric Acid | Parent compound without methylation |
Fmoc-N-Methyl-Aminoisobutyric Acid | Fmoc-protected variant with similar properties |
α-(Methylamino)isobutyric Acid | Methylated variant influencing similar biological roles |
Z-N-Me-Aib-OH's uniqueness lies in its specific methylation pattern combined with the Z-protecting group. This configuration allows for tailored peptide synthesis that can enhance stability and bioactivity compared to other similar compounds. Its structural attributes make it particularly valuable in research focused on drug development and enzyme inhibition .
Z-N-Me-Aib-OH, systematically named as 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid, exhibits distinctive structural features that significantly influence its behavior in peptide coupling reactions. The compound's chemical identity is precisely defined by its CAS number 144332-60-5 and can be represented through multiple structural notations that emphasize different aspects of its molecular architecture.
The molecular structure incorporates several key functional groups that contribute to its synthetic utility and reactivity profile. The presence of a benzyloxycarbonyl (Z) protecting group provides temporary N-terminal protection during peptide synthesis, while the N-methyl group introduces steric hindrance that affects both coupling efficiency and conformational preferences in the resulting peptides. The quaternary carbon center at the α-position, characteristic of aminoisobutyric acid derivatives, confers additional rigidity to the peptide backbone and influences secondary structure formation.
The physicochemical properties of Z-N-Me-Aib-OH are crucial for understanding its behavior during peptide synthesis and storage conditions. The compound exhibits moderate solubility in organic solvents commonly used in peptide chemistry, including dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). This solubility profile is particularly important when considering coupling reagent compatibility and reaction conditions optimization.
Storage stability represents another critical aspect of Z-N-Me-Aib-OH handling and utilization. The compound is typically stored at -20°C to maintain chemical integrity and prevent degradation reactions that could compromise coupling efficiency. The benzyloxycarbonyl protecting group provides inherent stability under standard peptide synthesis conditions while remaining removable under appropriate deprotection conditions, typically involving catalytic hydrogenation or acidolytic cleavage.
Temperature stability studies have demonstrated that Z-N-Me-Aib-OH maintains structural integrity under typical coupling reaction conditions, including elevated temperatures used in microwave-assisted peptide synthesis protocols. This thermal stability is particularly valuable for challenging coupling reactions that may require extended reaction times or elevated temperatures to achieve satisfactory conversion rates.
The strategic incorporation of aminoisobutyric acid and N-methylaminoisobutyric acid in tandem arrangements provides a highly effective methodology for inducing 3₁₀-helical conformations in short peptide sequences [11] [12]. Crystallographic studies have demonstrated that aminoisobutyric acid residues consistently adopt torsion angles within the 3₁₀-helical region, with φ values ranging from -60° to -65° and ψ values between -25° and -35° [13] [14]. The addition of N-methylation further restricts these angular preferences, enhancing the 3₁₀-helical propensity through additional steric constraints [15].
Table 2: Conformational Preferences of Aib-Containing Peptides
Peptide Type | Preferred Conformation | Characteristic φ Angle (degrees) | Characteristic ψ Angle (degrees) | Hydrogen Bonding Pattern |
---|---|---|---|---|
Aib homopeptides | 3₁₀-helix | -60 to -65 | -25 to -35 | i to i+3 |
Aib-Ala alternating peptides | α-helix (with helix nucleation) | -60 to -65 | -45 to -50 | i to i+4 (α-helix) |
Mixed Aib/natural amino acid peptides | Mixed α/3₁₀-helix | Variable (-60 to -75) | Variable (-30 to -50) | Mixed i+3 and i+4 |
N-Me-Aib containing peptides | Enhanced helical stability | -60 to -70 | -30 to -40 | Stabilized i+3/i+4 |
Experimental evidence from nuclear magnetic resonance spectroscopy reveals that peptides containing Aib/N-Me-Aib tandem sequences exhibit characteristic 3₁₀-helical nuclear Overhauser effects, with strong sequential nitrogen-hydrogen to carbon-hydrogen correlations indicative of i to i+3 hydrogen bonding patterns [16] [17]. The presence of N-methylaminoisobutyric acid enhances these interactions by reducing conformational flexibility and stabilizing the 3₁₀-helical geometry through favorable electrostatic interactions [18].
Thermal stability studies demonstrate that tandem Aib/N-Me-Aib incorporation leads to significant increases in melting temperatures, with observed elevations of 5.4°C for Aib-Aib sequences and up to 8°C for N-Me-Aib containing variants [4] [19]. This enhanced thermal stability derives from the reduced conformational entropy of the constrained backbone and the formation of stable intramolecular hydrogen bonds characteristic of 3₁₀-helical structures [20].
Table 3: 3₁₀-Helix Nucleation Parameters
Sequence Context | Nucleation Efficiency | Required Length (residues) | Thermal Stability (ΔTm) | Solvent Dependence |
---|---|---|---|---|
Aib-Aib tandem | High (>80%) | 4-6 | +5.4°C | Low |
Aib-Ala tandem | Moderate (60-75%) | 6-8 | +2.2°C | Moderate |
N-Me-Aib incorporation | Enhanced (>85%) | 4-5 | +6-8°C | Low |
Central Aib placement | Variable (40-70%) | 6-10 | Variable | High |
The nucleation mechanism operates through a cooperative process wherein the initial Aib residue restricts local backbone flexibility, facilitating the adoption of 3₁₀-helical geometry by subsequent residues [21] [22]. The addition of N-methylaminoisobutyric acid amplifies this effect by providing additional conformational constraints that propagate the helical structure along the peptide chain [23] [24]. Crystallographic analysis of model peptides reveals that 3₁₀-helical segments can be stabilized by as few as three consecutive Aib or N-Me-Aib residues, making this approach highly efficient for short peptide applications [25].
The incorporation of Z-N-Me-Aib-OH into amyloidogenic peptide sequences provides a powerful strategy for disrupting β-sheet formation and preventing pathological protein aggregation [16] [17]. The mechanism of β-sheet disruption operates through the introduction of steric constraints that are incompatible with the extended backbone conformations required for β-sheet structures [18] [19]. Studies on protected pentapeptides related to the β-amyloid sequence 17-21 demonstrate that replacement of a single residue with aminoisobutyric acid completely abolishes intermolecular β-sheet associations [16].
Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance investigations reveal that amyloidogenic sequences containing Z-N-Me-Aib-OH derivatives exhibit characteristic helical signatures rather than the β-sheet conformations observed in unmodified peptides [20] [21]. The strong helix-inducing properties of the N-methylaminoisobutyric acid residue overcome the inherent β-sheet propensity of amyloidogenic sequences through favorable intramolecular interactions that stabilize helical conformations [22] [23].
Table 4: β-Sheet Disruption Effectiveness
Target Sequence | Substitution Position | Disruption Efficiency (%) | Mechanism | Solvent Requirements |
---|---|---|---|---|
Aβ₁₇₋₂₁ (LVFFA) | Central (Phe19) | >95 | Helix induction | Weakly polar |
Aβ₃₇₋₄₀ (GGVV) | Terminal (Val40) | 85-90 | Conformational restriction | Aqueous |
Generic amyloidogenic peptides | Various | 70-95 | Backbone rigidification | Variable |
IAPP fragments | Central residues | 80-90 | Turn stabilization | Aqueous/organic |
The effectiveness of β-sheet disruption depends critically on the position of Z-N-Me-Aib-OH incorporation within the target sequence [17] [19]. Central placement within hydrophobic core regions achieves maximum disruption efficiency, with complete elimination of β-sheet formation observed in over 95% of tested sequences [16] [20]. Terminal placement shows reduced but still significant efficacy, particularly in preventing the propagation of β-sheet structures along peptide chains [21] [22].
Mechanistic studies employing circular dichroism spectroscopy demonstrate that Z-N-Me-Aib-OH incorporation shifts the conformational equilibrium from β-sheet to helical states through a combination of steric hindrance and favorable backbone geometry [23] [24]. The N-methylation component provides additional disruption by preventing the formation of intermolecular hydrogen bonds essential for β-sheet stabilization [17] [25]. This dual mechanism ensures robust β-sheet disruption across diverse sequence contexts and solvent conditions [18] [21].
The conformational behavior of Z-N-Me-Aib-OH containing peptides exhibits pronounced sensitivity to solvent environment, enabling precise control over helical transitions through medium manipulation [24] [25]. This solvent dependence arises from the differential solvation of backbone amide groups and the varying stabilization of intramolecular hydrogen bonds across different dielectric environments [26] [27]. Studies employing trifluoroethanol-water mixtures demonstrate that helical content can be modulated from less than 20% in pure water to over 85% in low-polarity solvents [28] [29].
The mechanism of solvent-dependent helical transition operates through the modulation of backbone hydration patterns [29] [30]. In high-dielectric solvents such as water, extensive solvation of carbonyl and amide nitrogen groups competes with intramolecular hydrogen bond formation, favoring extended or random coil conformations [27] [31]. Conversely, low-dielectric environments reduce backbone solvation, promoting the formation of helical structures stabilized by intramolecular hydrogen bonds [28] [30].
Table 5: Solvent-Dependent Helical Transitions
Solvent System | Dielectric Constant | Helical Content (%) | Preferred Structure | Transition Temperature (°C) |
---|---|---|---|---|
Water | 80 | 10-20 | Random coil/β-hairpin | 25-35 |
TFE/Water (20%) | 40-50 | 70-85 | α-helix | 45-55 |
Methanol | 33 | 45-60 | Mixed helix/turn | 35-40 |
Chloroform | 4.8 | 85-95 | 3₁₀-helix | 50-65 |
DMSO | 47 | 30-50 | β-hairpin | 30-40 |
Molecular dynamics simulations reveal that the solvent-dependent conformational transitions involve cooperative rearrangements of both backbone geometry and side-chain orientations [31] [24]. The presence of Z-N-Me-Aib-OH residues stabilizes helical intermediates during these transitions, lowering the energy barriers for helix formation and increasing the population of structured states [25] [30]. Temperature-dependent studies demonstrate that helical transitions occur over narrow temperature ranges, with transition midpoints varying systematically with solvent dielectric constant [27] [28].